REACTION_SMILES
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[CH3:1][CH:2]([C:3]([N:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1)=[O:9])[NH:10][C:11](=[O:12])[O:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:21][OH:22]>>[CH3:1][CH:2]([C:3]([N:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1)=[O:9])[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NC(=O)OCc1ccccc1)C(=O)N1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CC(N)C(=O)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][CH:2]([C:3]([N:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1)=[O:9])[NH:10][C:11](=[O:12])[O:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:21][OH:22]>>[CH3:1][CH:2]([C:3]([N:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1)=[O:9])[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(NC(=O)OCc1ccccc1)C(=O)N1CCCC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |